3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide
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Overview
Description
3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a benzamide core substituted with chloro, fluoro, and piperidinyl groups, which contribute to its distinct chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Friedel-Crafts Acylation: This step involves the acylation of a benzene ring using an acyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride.
Nitration: The acylated benzene undergoes nitration using a mixture of concentrated nitric and sulfuric acids.
Reduction: The nitro group is then reduced to an amine using a reducing agent like hydrogen gas in the presence of a metal catalyst.
Substitution: The amine group is substituted with a chloro and fluoro group using appropriate halogenating agents.
Piperidine Introduction:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure efficiency and consistency. The reaction conditions are optimized to maximize yield and purity while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form corresponding oxides.
Reduction: Reduction reactions can convert certain functional groups within the compound to their corresponding reduced forms.
Substitution: The compound can undergo nucleophilic and electrophilic substitution reactions, particularly at the halogenated positions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Hydrogen gas with palladium on carbon, lithium aluminum hydride.
Halogenating Agents: Chlorine gas, fluorine gas, or their respective acids.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups into the compound.
Scientific Research Applications
3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules and its effects on cellular processes.
Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-chloro-N-ethyl-4-fluorobenzamide: Lacks the piperidinyl groups, resulting in different chemical properties and applications.
N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide:
Uniqueness
3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide is unique due to the combination of chloro, fluoro, and piperidinyl groups, which confer specific chemical properties and potential applications that are not observed in similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields.
Properties
IUPAC Name |
3-chloro-N-ethyl-4-fluoro-N-[[1-(1-methylpiperidin-4-yl)piperidin-4-yl]methyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31ClFN3O/c1-3-25(21(27)17-4-5-20(23)19(22)14-17)15-16-6-12-26(13-7-16)18-8-10-24(2)11-9-18/h4-5,14,16,18H,3,6-13,15H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TVEQFAIFTOSEOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1CCN(CC1)C2CCN(CC2)C)C(=O)C3=CC(=C(C=C3)F)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31ClFN3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
395.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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